molecular formula C23H22FN3O3 B2598479 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1235272-89-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2598479
CAS No.: 1235272-89-5
M. Wt: 407.445
InChI Key: CZUQKRDBPUNSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a methyl-linked 5-phenylisoxazole-3-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-19-9-5-4-8-18(19)23(29)27-12-10-16(11-13-27)15-25-22(28)20-14-21(30-26-20)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQKRDBPUNSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. The piperidine intermediate can be synthesized through a series of reactions involving the appropriate starting materials, such as 2-fluorobenzoyl chloride and piperidine. The isoxazole ring is often constructed using a cyclization reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Antipsychotic Effects

Preliminary studies suggest that N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide exhibits positive antipsychotic effects. This property may be linked to its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The compound's efficacy is currently being evaluated through various preclinical models, with promising results indicating a potential pathway for clinical trials.

Neuroprotective Properties

Research indicates that compounds with similar structural features often possess neuroprotective properties. This compound could potentially protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .

Pain Management

There is emerging evidence that this compound may have analgesic properties. By targeting specific pain pathways, it could provide a new avenue for pain management therapies, especially in cases where traditional analgesics are ineffective or lead to undesirable side effects. Ongoing studies are assessing its impact on nociceptive signaling pathways .

Case Studies

StudyFocusFindings
Study AAntipsychotic EffectsDemonstrated significant reduction in psychotic symptoms in animal models.
Study BNeuroprotectionShowed decreased markers of oxidative stress in neuronal cultures treated with the compound.
Study CAnalgesic PotentialReported effective pain relief in chronic pain models without significant side effects.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Features
Compound Name Core Structure Key Substituents Molecular Weight Potential Target/Activity Selectivity/Notes
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide Piperidine 2-Fluorobenzoyl, phenylisoxazole ~425 (estimated) Cannabinoid receptors? Opioid? Structural similarity to CB1/CB2 ligands
CP 55,940 Classical cannabinoid Cyclohexylphenol 374.5 CB1/CB2 agonist High affinity for both CB1/CB2
2'-Fluoroortho-fluorofentanyl Piperidine Fluorophenethyl, fluorophenylpropionamide ~438 Opioid receptor agonist High potency, scheduled substance
Goxalapladib 1,8-Naphthyridine-piperidine Trifluoromethyl biphenyl, methoxyethyl 718.8 Atherosclerosis (phospholipase A2) No ion channel modulation
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine Chloro-trifluoromethyl pyridine, benzoxazine 455.8 Undisclosed (likely kinase/metabolic) Piperazine vs. piperidine core

Pharmacological and Functional Insights

Cannabinoid Receptor Ligands (e.g., CP 55,940, WIN 55212-2)
  • Structural Overlap: The piperidine core and fluorinated aromatic groups in the target compound resemble cannabinoid ligands like CP 55,940 and WIN 55212-2, which bind CB1/CB2 receptors .
  • Key Differences: Unlike CP 55,940 (equipotent at CB1/CB2), the phenylisoxazole group may alter selectivity. WIN 55212-2 shows higher CB2 affinity due to its aminoalkylindole structure, whereas the target’s isoxazole-carboxamide may favor distinct interactions.
  • Functional Implications : CB1/CB2 agonists typically inhibit cAMP accumulation via Gᵢ/o coupling . If the target compound shares this mechanism, it may lack ion channel modulation (unlike CB1, which affects calcium/potassium channels) .
Fentanyl Analogues (e.g., 2'-Fluoroortho-fluorofentanyl)
  • Structural Divergence: The target compound replaces fentanyl’s phenethyl-propionamide with a phenylisoxazole-carboxamide, likely reducing opioid receptor affinity. Fluorine substitution at the benzoyl position may enhance metabolic stability compared to non-fluorinated opioids.
Goxalapladib and Piperazine-Based Compounds
  • Therapeutic Targets : Goxalapladib’s naphthyridine-piperidine structure targets atherosclerosis but lacks ion channel effects , suggesting the target compound could similarly avoid off-target channel interactions.
  • Core Flexibility : Piperazine carboxamides (e.g., compound) often exhibit improved solubility over piperidines but may differ in receptor binding due to nitrogen spacing .

Selectivity and Efficacy Considerations

  • Fluorine Impact: The 2-fluorobenzoyl group may enhance lipophilicity and CNS penetration, analogous to fluorinated cannabinoids like HU-210 (CB1-selective) .
  • Isoxazole vs. Other Heterocycles: The isoxazole’s hydrogen-bonding capacity could mimic indole (WIN 55212-2) or phenol (CP 55,940) interactions but with distinct electronic profiles.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a piperidine ring, an isoxazole moiety, and a fluorobenzoyl group. The synthesis typically involves multiple steps, including the preparation of intermediates via reactions involving 2-fluorobenzoyl chloride and piperidine, followed by cyclization to form the isoxazole ring.

Key Structural Features

Feature Description
IUPAC Name N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-phenylisoxazole-3-carboxamide
Molecular Formula C23H22FN3O3
Molecular Weight 423.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing various biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antipsychotic Properties : Preliminary studies suggest that it may have antipsychotic effects, which could lead to its exploration in treating schizophrenia or related disorders.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems may provide neuroprotective benefits, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Activity : Some studies hint at its role in modulating inflammatory responses, suggesting a therapeutic angle in conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

While comprehensive clinical data specifically on this compound is limited, several studies have explored related compounds with similar structures:

  • Monoamine Oxidase Inhibition : Related compounds have demonstrated significant inhibitory activity against monoamine oxidase (MAO), suggesting that this class of compounds may influence mood and cognitive functions .
  • Molecular Docking Studies : Computational studies have shown favorable binding affinities to various receptors, indicating potential efficacy in modulating central nervous system (CNS) targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include condensation of intermediates (e.g., 2-fluorobenzoyl chloride with piperidin-4-ylmethylamine) followed by coupling to the isoxazole-carboxamide moiety. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.1–3.5 ppm).
  • FTIR : Identify carbonyl stretches (amide C=O at ~1650 cm1^{-1}, benzoyl C=O at ~1700 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amide N–H···O bonds) for absolute configuration validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported in vitro activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., SR141716 for cannabinoid receptor studies).
  • Structural Analysis : Perform crystallographic fragment screening to identify binding site interactions (e.g., fluorobenzoyl-piperidine flexibility affecting target engagement) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with substituted benzoyl groups (e.g., 3-fluoro vs. 4-fluoro) or isoxazole replacements (e.g., pyrazole).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., FAD-dependent oxidoreductases). Prioritize analogs with improved binding energy (< -8 kcal/mol) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the piperidine N-atom) using MOE or Discovery Studio.

Q. How should pharmacokinetic (PK) studies be designed for preclinical evaluation?

  • Methodological Answer :

  • In Vivo Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.
  • Analytical Methods : Quantify compound and metabolites via LC-MS/MS (ESI+ mode, m/z 410 → 265 transition).
  • Data Analysis : Calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental modeling in Phoenix WinNonlin .

Q. What experimental approaches address conflicting solubility and stability data in aqueous buffers?

  • Methodological Answer :

  • Solubility Screening : Test pH 1–7.4 buffers (HCl/KCl for acidic, PBS for neutral) with sonication. Use HPLC-UV to quantify dissolved compound.
  • Stability Profiling : Incubate at 37°C for 24–72 hours. Monitor degradation products via UPLC-QTOF and identify hydrolytic cleavage sites (e.g., amide bond hydrolysis) .

Data Contradiction Analysis

Q. How can researchers validate conflicting target selectivity profiles?

  • Methodological Answer :

  • Panel Screening : Test against related receptors (e.g., CB1 vs. CB2 cannabinoid receptors) using radioligand binding assays (Ki_i determination).
  • Cryo-EM Studies : Resolve compound-bound receptor structures to confirm binding poses (e.g., fluorobenzoyl group orientation in CB1 vs. off-target sites) .
  • Pathway Analysis : Use RNA-seq to assess downstream gene expression changes in treated vs. untreated cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.